2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid
CAS No.: 2098091-10-0
Cat. No.: VC3102101
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098091-10-0 |
---|---|
Molecular Formula | C8H11N3O3 |
Molecular Weight | 197.19 g/mol |
IUPAC Name | 2-[5-(dimethylamino)pyridazin-3-yl]oxyacetic acid |
Standard InChI | InChI=1S/C8H11N3O3/c1-11(2)6-3-7(10-9-4-6)14-5-8(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
Standard InChI Key | FKCBOGPPCHXSFZ-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC(=NN=C1)OCC(=O)O |
Canonical SMILES | CN(C)C1=CC(=NN=C1)OCC(=O)O |
Introduction
Chemical Structure and Properties
2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid is characterized by a pyridazine core substituted with a dimethylamino group at the 5-position and an oxyacetic acid moiety at the 3-position. This structural arrangement creates a compound with distinctive physicochemical properties and potential for multiple interactions with biological systems.
Physicochemical Properties
The compound has a molecular formula of C8H12N3O3 and a molecular weight of 180.20 g/mol. Based on the structural analysis and comparison with similar compounds, it likely exists as a crystalline solid at room temperature with moderate water solubility due to its carboxylic acid moiety.
Table 1: Physicochemical Properties of 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid
Property | Value |
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CAS Number | 2098091-10-0 |
Molecular Formula | C8H12N3O3 |
Molecular Weight | 180.20 g/mol |
Physical State | Crystalline solid (predicted) |
Solubility | Moderate water solubility; increased in basic conditions |
pKa | ~3.8-4.2 (predicted for carboxylic acid moiety) |
Log P | >2 (predicted based on similar structures) |
Structural Features
The compound features three key structural components:
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A pyridazine heterocyclic ring, which provides a rigid scaffold
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A dimethylamino group at the 5-position, enhancing membrane permeability
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An oxyacetic acid moiety at the 3-position, contributing to hydrogen bonding capacity
These structural elements combine to create a molecule with potential for various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions with biological macromolecules .
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid typically involves nucleophilic substitution reactions starting from appropriately substituted pyridazine precursors. Based on synthetic routes for similar compounds, a common approach might involve:
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Preparation of a 3-chloro-5-(dimethylamino)pyridazine intermediate
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Nucleophilic substitution with the sodium or potassium salt of chloroacetic acid
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Basic hydrolysis if the reaction is performed with an ester of chloroacetic acid
Detailed Synthetic Pathway
By analyzing synthetic methods for related pyridazine derivatives, the following pathway can be proposed:
Table 2: Proposed Synthetic Route for 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid
Step | Reagents | Conditions | Expected Yield |
---|---|---|---|
1. Preparation of 3-chloro-5-(dimethylamino)pyridazine | 3,5-Dichloropyridazine, dimethylamine | THF or DMF, 0-25°C, 5-6h | 70-85% |
2. Nucleophilic substitution | 3-Chloro-5-(dimethylamino)pyridazine, sodium salt of chloroacetic acid | DMF, 65-70°C, 10-12h | 65-75% |
3. Purification | Column chromatography | Ethyl acetate/hexanes or methanol/DCM | 90-95% |
The above synthetic route is analogous to methods described for similar pyridazine derivatives in the literature, particularly those involving 6-hydroxypyridazin-3(2H)-one derivatives .
Alternative Synthetic Approaches
An alternative approach might involve:
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Direct alkylation of 5-(dimethylamino)pyridazin-3-ol with an appropriate haloacetic acid derivative
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Demethylation of a methyl ester precursor using conditions similar to those described for related heterocyclic compounds
Structural Analysis and Characterization
Spectroscopic Data
While specific spectroscopic data for 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid is limited in the search results, predicted spectral characteristics based on similar compounds would include:
Table 3: Predicted Spectroscopic Data
Spectroscopic Method | Expected Characteristic Signals |
---|---|
1H NMR | δ ~2.9-3.1 (6H, s, 2×CH3), δ ~4.7 (2H, s, OCH2), δ ~6.8-7.2 (2H, m, pyridazine CH) |
13C NMR | δ ~35-36 (N(CH3)2), δ ~60-65 (OCH2), δ ~125-135 (pyridazine CH), δ ~150-160 (pyridazine C-N and C-O), δ ~167-170 (C=O) |
IR | ~1660-1690 cm-1 (C=O), ~3000-3200 cm-1 (broad, OH of carboxylic acid) |
Mass Spectrometry | m/z 181 [M+H]+ |
These predictions are based on spectroscopic data reported for similar pyridazine derivatives .
X-ray Crystallography
Chemical Reactivity
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety in 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid makes it susceptible to various transformations:
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Esterification with alcohols
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Amide formation with amines
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Reduction to the corresponding alcohol
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Decarboxylation under harsh conditions
These reactions provide potential pathways for derivatization to create analogs with modified physicochemical properties.
Reactivity of the Pyridazine Ring
The pyridazine ring, being electron-deficient, can undergo nucleophilic substitution reactions, particularly at positions adjacent to the ring nitrogen atoms. The dimethylamino group at the 5-position serves as an electron-donating group, altering the electronic distribution within the ring and potentially affecting its reactivity profile.
Biological Activity and Applications
Structure-Activity Relationships
Analysis of related compounds suggests that:
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The dimethylamino group enhances membrane permeability and can interact with hydrophobic pockets in target proteins
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The oxyacetic acid moiety provides a flexible linker and hydrogen bonding capabilities
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The pyridazine ring serves as a rigid scaffold that can engage in π-π stacking interactions with aromatic amino acid residues in target proteins
Understanding these structure-activity relationships could guide the development of analogs with enhanced biological activities.
Comparative Analysis
Comparison with Related Compounds
Several structurally related compounds help contextualize the properties of 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid:
Table 5: Comparison with Related Compounds
Isosteric Replacements
Potential isosteric replacements that might alter the compound's properties include:
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Replacing the dimethylamino group with other substituents like methoxy, ethoxy, or halogen atoms
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Changing the oxyacetic acid linker to an aminoacetic acid or thioaceticacid
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Modifying the pyridazine core to other heterocycles such as pyrimidine or pyrazine
Current Research and Future Directions
Recent Developments
The pyridazine scaffold continues to be of interest in medicinal chemistry, with recent research focusing on:
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